![molecular formula C11H21NO B13187451 1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)
1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol is a compound with the molecular formula C11H21NO It is characterized by the presence of a cyclopentyl ring, an aminomethyl group, and a cyclopropyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of cyclopentylmethylamine with cyclopropylacetaldehyde under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The cyclopropyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(Aminomethyl)cyclopentylmethanol
- 1-(Aminomethyl)cyclopentylcarboxylic acid
- 1-(Aminomethyl)cyclopentylamine
Comparison: Compared to these similar compounds, 1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclopentyl]-1-cyclopropylethanol |
InChI |
InChI=1S/C11H21NO/c1-10(13,9-4-5-9)11(8-12)6-2-3-7-11/h9,13H,2-8,12H2,1H3 |
Clave InChI |
RBZRSXXFYUIOKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1)(C2(CCCC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


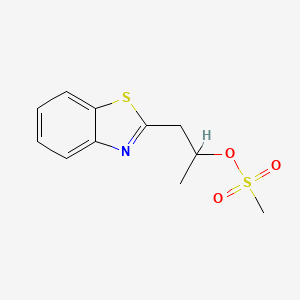
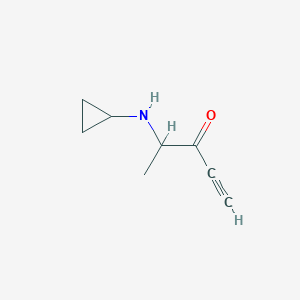
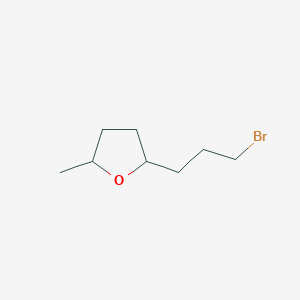
![2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13187396.png)
![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
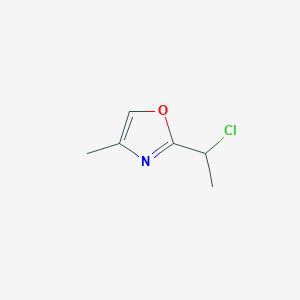
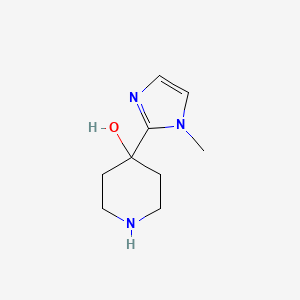
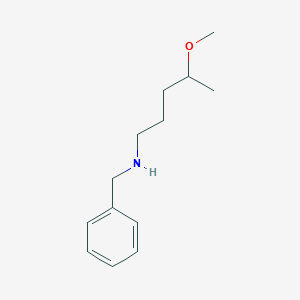
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)
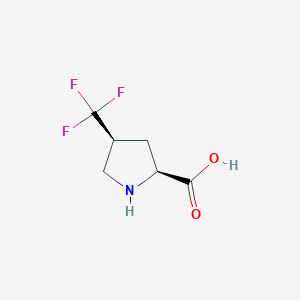
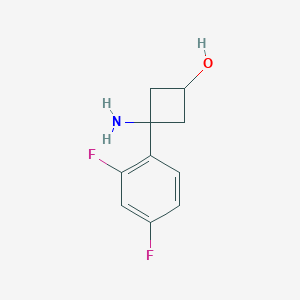
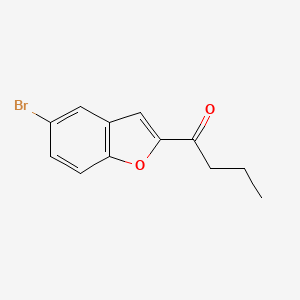
![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
